molecular formula C19H29NO3 B041675 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid CAS No. 103335-55-3

3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid

Cat. No. B041675
M. Wt: 319.4 g/mol
InChI Key: MJXIPHMGYJXKLJ-MLGOENBGSA-N
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Description

Synthesis Analysis

The synthesis of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid has been achieved through various routes. Kan et al. (2003) described a method involving five steps from the known methyl 3-oxo-4-androstene-17β carboxylate, featuring a novel one-step simultaneous lactam formation and N-debenzylation (Kan et al., 2003). This approach underscores the complexity and ingenuity required in the compound's synthesis.

Molecular Structure Analysis

The molecular structure of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is characterized by the presence of a lactam ring, which is integral to its activity as a 5α-reductase inhibitor. The structural analysis involves understanding the arrangement of atoms within the molecule and how this configuration influences its biological activities and chemical properties.

Chemical Reactions and Properties

This compound participates in various chemical reactions, highlighting its versatility in synthetic chemistry. Its antimicrobial properties against Gram-positive bacteria, yeasts, and molds have been noted, demonstrating its potential beyond 5α-reductase inhibition (Doorenbos & Solomons, 1973).

Scientific Research Applications

Synthesis and Transformation in Steroid Chemistry

  • Synthesis of Potent 5α-Reductase Inhibitors : A study by Kan et al. (2003) describes the synthesis of 4-aza-3-oxo-androstane-17β-carboxylic acid, a key intermediate for creating potent 5α-reductase inhibitors. This synthesis involved a novel one-step simultaneous lactam formation and N-debenzylation (Kan, Yek, Wang, & Chern, 2003).
  • Transformation of Epiandrosterone into Various Steroids : Suginome and Wang (1990) achieved the transformation of epiandrosterone into different androstane derivatives, including 3-aza-17-oxa-5 alpha-androstane, through a process involving regioselective beta-scission of alkoxyl radicals (Suginome & Wang, 1990).

Steroidal Modifications and Derivatives

  • Development of Azasteroids : Rasmusson et al. (1984) created a series of A-ring heterocyclic steroids, including derivatives of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid, and tested them as inhibitors of rat prostatic steroid 5 alpha-reductase (Rasmusson et al., 1984).
  • Steroids Synthesis for Antiandrogenic Actions : Voigt and Hsia (1973) explored the antiandrogenic action of 4-androsten-3-one-17 beta-carboxylic acid derivatives on hamster flank organs, highlighting the potential of similar compounds in medical applications (Voigt & Hsia, 1973).

Safety And Hazards

The compound is harmful if swallowed and may cause an allergic skin reaction . It causes serious eye irritation and is harmful to aquatic life with long-lasting effects . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

As an intermediate in the synthesis of Dutasteride, the future directions of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid are likely tied to the applications and developments of Dutasteride . Dutasteride is used in the treatment of benign prostatic hyperplasia , so advancements in this area could influence the use and study of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid.

properties

IUPAC Name

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO3/c1-18-9-7-13-11(12(18)4-5-14(18)17(22)23)3-6-15-19(13,2)10-8-16(21)20-15/h11-15H,3-10H2,1-2H3,(H,20,21)(H,22,23)/t11-,12-,13-,14+,15+,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXIPHMGYJXKLJ-MLGOENBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)O)CCC4C3(CCC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)O)CC[C@@H]4[C@@]3(CCC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431299
Record name 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid

CAS RN

103335-55-3
Record name 3-Oxo-4-aza-5α-androstane-17β-carboxylic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-oxo-4-aza-5α-androstane-17β-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1H-Indeno[5,4-f]quinoline-7-carboxylic acid, hexadecahydro-4a,6a-dimethyl-2-oxo-, (4aR,4bS,6aS,7S,9aS,9bS,11aR)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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